molecular formula C21H43BrO10 B8103756 m-PEG10-Br

m-PEG10-Br

Cat. No.: B8103756
M. Wt: 535.5 g/mol
InChI Key: DZTTYVQVRLJZAH-UHFFFAOYSA-N
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Description

Methoxy polyethylene glycol 10-bromide is a linear monofunctional polyethylene glycol derivative with a methoxy group and a bromide functional group. This compound is commonly used in various fields due to its unique properties, such as its ability to undergo substitution reactions and its role in PEGylation processes .

Preparation Methods

Methoxy polyethylene glycol 10-bromide is typically synthesized through nucleophilic substitution reactions. The bromide group is a good leaving group, making it suitable for these reactions. The synthesis involves reacting methoxy polyethylene glycol with a brominating agent under controlled conditions. Industrial production methods often involve large-scale reactions with stringent quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Methoxy polyethylene glycol 10-bromide primarily undergoes substitution reactions due to the presence of the bromide group. Common reagents used in these reactions include amines and thiols, which replace the bromide group with various functional groups. The major products formed from these reactions are derivatives of polyethylene glycol with different functional groups attached .

Scientific Research Applications

Methoxy polyethylene glycol 10-bromide has a wide range of applications in scientific research. In chemistry, it is used as a precursor in the synthesis of various polyethylene glycol derivatives. In biology and medicine, it is employed in the modification of proteins, peptides, and particles to improve their stability, solubility, and half-life. Additionally, it is used in drug delivery systems, nanotechnology, and the development of new materials .

Mechanism of Action

The mechanism of action of methoxy polyethylene glycol 10-bromide involves the replacement of the bromide group by nucleophilic reagentsThe molecular targets and pathways involved depend on the specific application and the functional groups introduced during the substitution reactions.

Comparison with Similar Compounds

Methoxy polyethylene glycol 10-bromide is unique due to its specific molecular structure and the presence of the bromide group. Similar compounds include other methoxy polyethylene glycol derivatives with different functional groups, such as methoxy polyethylene glycol chloride and methoxy polyethylene glycol amine. These compounds share similar properties but differ in their reactivity and the types of reactions they undergo .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTTYVQVRLJZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43BrO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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